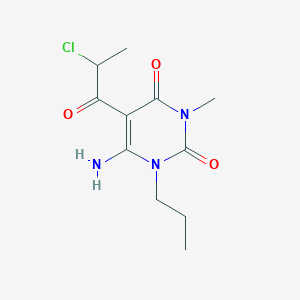

6-amino-5-(2-chloropropanoyl)-3-methyl-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Description

This compound belongs to the tetrahydropyrimidine-2,4-dione class, characterized by a six-membered heterocyclic ring with two nitrogen atoms and ketone groups at positions 2 and 2. Key structural features include:

- Position 1: A propyl group (-CH₂CH₂CH₃), influencing lipophilicity and metabolic stability.

- Position 3: A methyl group (-CH₃), contributing to steric effects and conformational stability.

Properties

IUPAC Name |

6-amino-5-(2-chloropropanoyl)-3-methyl-1-propylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O3/c1-4-5-15-9(13)7(8(16)6(2)12)10(17)14(3)11(15)18/h6H,4-5,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXLIAEFKTSQYQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C(=O)N(C1=O)C)C(=O)C(C)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5-(2-chloropropanoyl)-3-methyl-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves multiple steps, starting from readily available precursors. The key steps typically include:

Formation of the Pyrimidine Ring: The pyrimidine ring is formed through a cyclization reaction involving appropriate starting materials such as urea and β-ketoesters.

Introduction of the Chloropropanoyl Group: The chloropropanoyl group is introduced via an acylation reaction using 2-chloropropanoyl chloride.

Amination: The amino group is introduced through a nucleophilic substitution reaction using ammonia or an amine source.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-amino-5-(2-chloropropanoyl)-3-methyl-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropropanoyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Ammonia or primary amines in anhydrous conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

6-amino-5-(2-chloropropanoyl)-3-methyl-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-amino-5-(2-chloropropanoyl)-3-methyl-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or research outcomes.

Comparison with Similar Compounds

Substituent Variations at Position 1

- 6-Amino-5-(2-Chloroacetyl)-1-(2-Methylpropyl)-1,2,3,4-Tetrahydropyrimidine-2,4-Dione (CAS 1170160-07-2): R1: 2-Methylpropyl (isobutyl) instead of propyl. R5: 2-Chloroacetyl (-CO-CH₂Cl) vs. 2-chloropropanoyl. The shorter chloroacetyl chain may reduce steric hindrance in binding interactions .

- 6-Amino-5-Chloro-1-Ethyl-1,2,3,4-Tetrahydropyrimidine-2,4-Dione: R1: Ethyl (-CH₂CH₃). R5: Chloro (-Cl) instead of acylated chloropropanoyl. Impact: Simpler structure (MW ~220 g/mol) with reduced steric bulk, likely favoring solubility in polar solvents but limiting target affinity due to the absence of a reactive acyl group .

Substituent Variations at Position 5

- Benzyloxy- and Methoxymethyl-Substituted Analogs (Compounds 4–9, –3) :

- Examples :

- 6-[(3-Benzyloxy-2-Benzyloxymethyl)Propyl]-1,3-Dimethoxymethyl-5-Methylpyrimidin-2,4-Dione (Compound 4).

- 6-[(3-Hydroxy-2-Hydroxymethyl)Propyl]-1-Methoxymethyl-5-Methylpyrimidin-2,4-Dione (Compound 8). Hydroxymethyl groups (Compound 8) improve water solubility, favoring pharmacokinetic profiles .

- Coumarin- and Tetrazolyl-Substituted Derivatives (): Example: 6-(4-(1-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)-4,5-Dihydro-1H-Tetrazol-5-yl)Phenyl)-4-(Coumarin-3-yl)Pyrimidin-2(1H)-One (Compound 4i).

Functional Group Modifications

- 6-Amino-5-(Dimethylamino)-1-Propyl-1,2,3,4-Tetrahydropyrimidine-2,4-Dione (AK Scientific): R5: Dimethylamino (-N(CH₃)₂) replaces chloropropanoyl. Impact: The basic dimethylamino group increases aqueous solubility (predicted pKa ~8.5) and enables pH-dependent reactivity, useful in drug delivery systems .

Comparative Data Table

Research Implications and Notes

- Synthetic Challenges: The chloropropanoyl group in the target compound requires careful handling due to its electrophilic nature, likely necessitating anhydrous conditions .

- Structural Characterization : SHELX programs () are critical for crystallographic analysis, confirming substituent positions in analogs .

Biological Activity

6-Amino-5-(2-chloropropanoyl)-3-methyl-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 851169-16-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₁H₁₆ClN₃O₃

- Molecular Weight : 273.72 g/mol

- Structure : The compound features a tetrahydropyrimidine core with various substituents that may influence its biological activity.

The biological activity of this compound primarily involves its interaction with specific biological targets. Research suggests that it may exhibit:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of tetrahydropyrimidines can inhibit bacterial growth, suggesting potential as antimicrobial agents.

- Anticancer Properties : Some studies have demonstrated that similar compounds can induce apoptosis in cancer cells through pathways involving caspases and the modulation of cell cycle regulators.

Biological Activity Data Table

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Potential inhibition of specific enzymes |

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial properties of various tetrahydropyrimidine derivatives. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL for the most effective compounds.

-

Anticancer Activity :

- In vitro studies on human cancer cell lines showed that treatment with 6-amino derivatives resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptotic cells after treatment, indicating the compound's potential as an anticancer agent.

-

Enzyme Interaction :

- Research has suggested that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it was shown to inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair.

Q & A

Basic Research Questions

Q. What established synthetic routes are reported for 6-amino-5-(2-chloropropanoyl)-3-methyl-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, and how do reaction conditions impact yield?

- Methodological Answer : Synthesis typically involves cyclocondensation of substituted urea derivatives with β-keto esters or chloropropanoyl intermediates under acidic or basic conditions. Key factors include temperature control (60–80°C), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios of reactants. For example, similar tetrahydropyrimidine-diones were synthesized via microwave-assisted methods to improve regioselectivity and reduce side reactions . Yields are optimized by isolating intermediates (e.g., 5-acetyl derivatives) before acylation.

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR identify substituent patterns (e.g., chloro-propanoyl and propyl groups). Coupling constants in NMR resolve stereochemistry at the tetrahydropyrimidine ring .

- X-ray Diffraction : Single-crystal X-ray analysis confirms bond angles, dihedral angles, and hydrogen-bonding networks in the solid state. A related 6-amino-tetrahydropyrimidine-dione hydrate structure was resolved with an R-factor of 0.045 using Mo-Kα radiation .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, particularly for the chlorinated acyl group .

Advanced Research Questions

Q. How can discrepancies in reported physicochemical properties (e.g., solubility, melting point) be systematically addressed?

- Methodological Answer : Contradictions often arise from polymorphic forms or residual solvents. Researchers should:

- Perform differential scanning calorimetry (DSC) to detect polymorphs.

- Use dynamic vapor sorption (DVS) to assess hygroscopicity.

- Compare recrystallization solvents (e.g., acetonitrile vs. ethyl acetate) to isolate pure phases. For example, a study on analogous pyrimidine-diones found that aqueous ethanol yielded a monohydrate, while toluene produced an anhydrous form .

Q. What strategies improve regioselectivity during the acylation of the tetrahydropyrimidine-dione core?

- Methodological Answer :

- Protecting Groups : Temporarily block the 6-amino group with tert-butoxycarbonyl (Boc) to direct acylation to the 5-position.

- Catalysis : Use Lewis acids (e.g., ZnCl) to activate the chloropropanoyl electrophile, reducing side reactions at the 3-methyl position. Evidence from Pd-catalyzed reductive cyclizations suggests that steric effects dominate regioselectivity in similar systems .

- Kinetic Control : Lower reaction temperatures (−10°C) favor kinetic products, as demonstrated in acylation studies of thieno-pyrimidinediones .

Q. What in silico approaches predict the biological activity of this compound, particularly its interaction with enzymatic targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with targets like dihydrofolate reductase (DHFR) or kinase enzymes, leveraging the chloropropanoyl group’s electrophilic nature.

- QSAR Modeling : Correlate substituent electronegativity (e.g., Cl vs. OMe) with antibacterial activity using datasets from structurally related pyrimidine-diones .

- MD Simulations : Assess the stability of hydrogen bonds between the dione moiety and catalytic residues over 100-ns trajectories .

Q. How does the 2-chloropropanoyl group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The chloro group acts as a leaving group, enabling SN displacements with amines or thiols. For instance, in related compounds, substitution with piperidine at 70°C yielded 5-piperidinyl derivatives with >80% conversion. Steric hindrance from the 3-methyl group slows reactivity, necessitating polar aprotic solvents (e.g., DMSO) .

Methodological Design Questions

Q. What experimental protocols assess the tautomeric stability of the tetrahydropyrimidine-dione core under varying pH conditions?

- Methodological Answer :

- pH-Dependent NMR : Monitor NMR chemical shifts in DO at pH 2–12. The 2,4-dione system typically stabilizes as the enol tautomer in acidic conditions and the keto form in basic media .

- UV-Vis Spectroscopy : Track absorbance changes at 250–300 nm during titration with HCl/NaOH to identify pKa values of tautomeric equilibria .

Q. How can researchers employ DSC to evaluate the thermal stability of this compound during formulation studies?

- Methodological Answer :

- Protocol : Heat samples at 10°C/min from 25°C to 300°C under nitrogen. Decomposition onset temperatures (>200°C) indicate suitability for high-temperature processing. Glass transition (T) and melting points (Tm) are critical for amorphous solid dispersion design. A study on ethyl 4-(hydroxyphenyl)tetrahydropyrimidine carboxylate reported Tm = 185°C with ΔH = 120 J/g, suggesting high crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.